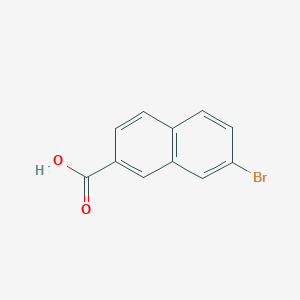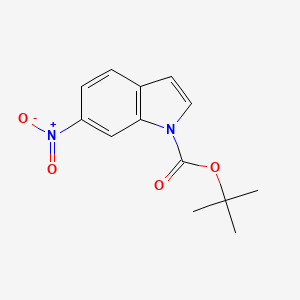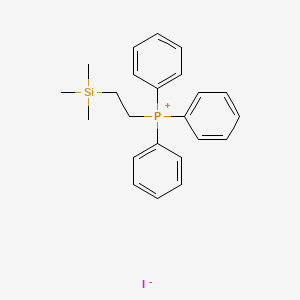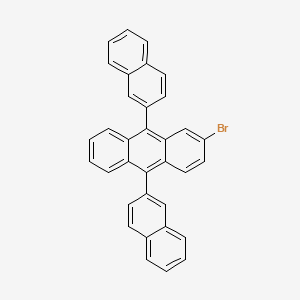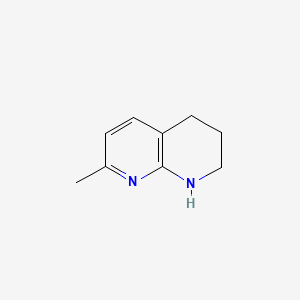
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C9H12N2 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is represented by the InChI code1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 . Physical And Chemical Properties Analysis
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is an off-white solid . The compound has a molecular weight of 148.21 . The InChI code for this compound is1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) .
Scientific Research Applications
Biological Activities
1,8-Naphthyridines, including 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are known for their potential in medicinal chemistry .
Photochemical Properties
These compounds also exhibit unique photochemical properties . This makes them useful in various applications that require light-sensitive materials .
Antibacterial Applications
Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests that 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine could potentially have similar antibacterial applications .
Ligands
1,8-Naphthyridines are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .
Components of Light-Emitting Diodes (LEDs)
This class of heterocycles finds use as components of light-emitting diodes . LEDs are widely used in various applications, from lighting to displays .
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of solar cell that converts visible light into electricity .
Molecular Sensors
These compounds are used in the development of molecular sensors . Molecular sensors are devices that can detect and respond to changes in the environment .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems where two or more components are able to spontaneously form a larger structure .
Safety And Hazards
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCJMBLUCNJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624704 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
CAS RN |
274676-47-0 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine relevant in medicinal chemistry?
A1: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a valuable building block for synthesizing arginine mimetics. These mimetics are particularly useful in developing αv integrin inhibitors, a class of potential therapeutics for diseases like idiopathic pulmonary fibrosis (IPF). The tetrahydronaphthyridine moiety mimics the guanidinium group of arginine, facilitating interactions with aspartic acid residues in target proteins [].
Q2: What synthetic challenges are associated with 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and how does the research article address them?
A2: Traditional synthesis of tetrahydronaphthyridines involves late-stage hydrogenation of aromatic 1,8-naphthyridine derivatives, often requiring harsh conditions and presenting purification challenges []. The research article proposes a novel synthetic route employing a Horner–Wadsworth–Emmons reaction using a diphosphorylated 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative. This approach offers several advantages:
- Higher yields: The Horner–Wadsworth–Emmons reaction consistently produces higher yields compared to previously reported Wittig reactions [].
- Improved purity: The process minimizes the formation of byproducts, resulting in higher purity without requiring extensive chromatographic purification [].
- Scalability: The absence of chromatographic steps and the use of milder reagents make this approach more amenable to large-scale synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

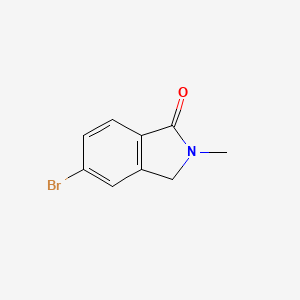

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)


